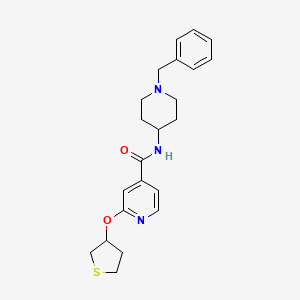

N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" is a derivative of isonicotinamide, which is a compound that has been extensively studied for various applications, including its role as a hydrogelator, antimicrobial agent, and inhibitor of xanthine oxidase. The structure of this compound suggests potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups such as the isonicotinamide moiety, benzylpiperidine, and tetrahydrothiophene.

Synthesis Analysis

The synthesis of related isonicotinamide derivatives has been reported in the literature. For instance, a series of pyridyl amides derived from isonicotinic acid were synthesized, with one of them being an efficient hydrogelator . Another study reported the synthesis of thiazolidine-4-one derivatives of isonicotinamide, which involved the reaction of a Schiff base with mercaptoacetic acid . Although the specific synthesis of "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" is not detailed, these studies provide insight into the synthetic routes that could be employed for similar compounds.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is crucial for their function. Single-crystal diffraction and X-ray powder diffraction (XRPD) studies have been used to characterize the gel formed by one of the isonicotinamide derivatives, indicating that the morph responsible for gel formation is different from that in its bulk solid and xerogel . The magnetic properties of isomeric compounds with a related structure, N,N'-di-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)xylyl imine, were studied, and their structures were determined by X-ray single-crystal diffraction . These techniques could be applied to analyze the molecular structure of "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide".

Chemical Reactions Analysis

The chemical reactivity of isonicotinamide derivatives can be inferred from the studies on similar compounds. For example, the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine in acetonitrile solution led to the synthesis of a new heterocyclic compound . The presence of various functional groups in "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" suggests that it could participate in similar chemical reactions, potentially leading to the formation of heterocyclic structures or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives are diverse. The synthesized thiazolidine-4-one derivatives showed good antibacterial activity against Staphylococcus aureus and Escherichia coli . Another study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives revealed that these compounds were potent inhibitors of xanthine oxidase, with one compound being significantly more effective than allopurinol . These findings suggest that "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" could also exhibit unique physical and chemical properties, which could be explored for potential biological applications.

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c26-22(18-6-10-23-21(14-18)27-20-9-13-28-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGSLZNVVQBCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCSC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)

![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)

![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)